REACTION_CXSMILES
|
[Cl-].[Li+].[OH-:3].[K+].C(Br)(Br)Br.[CH:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].Cl.[O:21]1[CH2:26]COCC1>>[OH:17][CH:16]([C:15]1[CH:14]=[CH:13][C:12]([CH:9]([CH3:11])[CH3:10])=[CH:19][CH:18]=1)[C:26]([OH:21])=[O:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
44.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
30.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 5-10° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 35° C. for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexane-ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C1=CC=C(C=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |